
6-Chloro-5-fluoro-3-((Z)-2-nitro-propenyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-5-fluoroindole, which serves as the core structure.
Nitroalkene Formation: The nitroalkene moiety is introduced through a reaction between 2-nitropropane and an appropriate aldehyde under basic conditions to form 2-nitroprop-1-en-1-yl.
Coupling Reaction: The final step involves coupling the nitroalkene with the indole core under specific conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted indole derivatives with different functional groups replacing the chloro or fluoro substituents.
Aplicaciones Científicas De Investigación
(Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of (Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-nitroprop-1-en-1-ylbenzene: Similar nitroalkene structure but with a benzene ring instead of an indole core.
1-Phenyl-2-nitropropene: Another nitroalkene with a phenyl group, used in similar synthetic applications.
Uniqueness
(Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole is unique due to its combination of chloro, fluoro, and nitro substituents on an indole core
Propiedades
Número CAS |
1458665-11-6 |
|---|---|
Fórmula molecular |
C11H8ClFN2O2 |
Peso molecular |
254.64 g/mol |
Nombre IUPAC |
6-chloro-5-fluoro-3-[(Z)-2-nitroprop-1-enyl]-1H-indole |
InChI |
InChI=1S/C11H8ClFN2O2/c1-6(15(16)17)2-7-5-14-11-4-9(12)10(13)3-8(7)11/h2-5,14H,1H3/b6-2- |
Clave InChI |
WLICIRKRCWJTQD-KXFIGUGUSA-N |
SMILES isomérico |
C/C(=C/C1=CNC2=CC(=C(C=C21)F)Cl)/[N+](=O)[O-] |
SMILES canónico |
CC(=CC1=CNC2=CC(=C(C=C21)F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



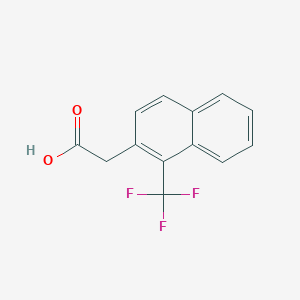
![6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11858752.png)
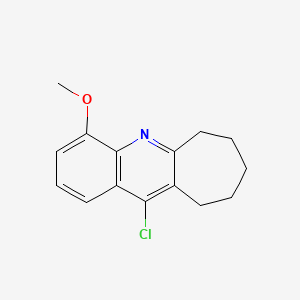
![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)
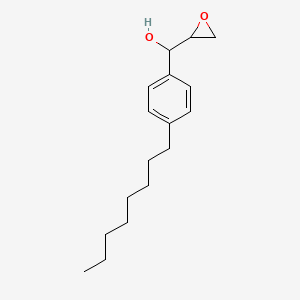
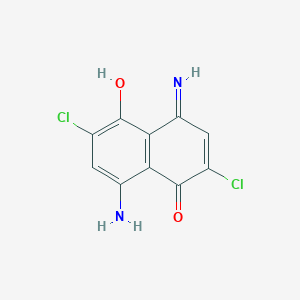


![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)

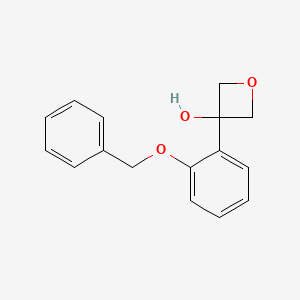
![1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)-](/img/structure/B11858802.png)
![5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858803.png)
